Cas no 1214179-69-7 (Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride)

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride is a fluorinated β-carboline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a tetrahydro-β-carboline core, modified with a 3-fluoro-5-methylphenyl substituent and a methyl ester group at the 3-position, enhancing its structural diversity and reactivity. The hydrochloride salt form improves solubility and stability, facilitating handling and storage. This derivative may serve as a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or oncological pathways. Its well-defined structure and purity make it suitable for mechanistic studies and structure-activity relationship investigations.
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride structure
1214179-69-7 structure
商品名:Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
CAS番号:1214179-69-7
MF:C20H20ClFN2O2
メガワット:374.836407661438
CID:5734923
PubChem ID:45782701

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 化学的及び物理的性質

名前と識別子

    • Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate, HCl
    • 1214179-69-7
    • Methyl1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-beta-carboline-3-carboxylate,HCl
    • AKOS005143978
    • Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
    • インチ: 1S/C20H19FN2O2.ClH/c1-11-7-12(9-13(21)8-11)18-19-15(10-17(23-18)20(24)25-2)14-5-3-4-6-16(14)22-19;/h3-9,17-18,22-23H,10H2,1-2H3;1H
    • InChIKey: DCMXMHXXIRLQBC-UHFFFAOYSA-N
    • ほほえんだ: Cl.FC1C=C(C)C=C(C=1)C1C2=C(C3C=CC=CC=3N2)CC(C(=O)OC)N1

計算された属性

  • せいみつぶんしりょう: 374.1197337g/mol
  • どういたいしつりょう: 374.1197337g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 3
  • 複雑さ: 502
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.1Ų

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M221553-100mg
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
1214179-69-7
100mg
$ 95.00 2022-06-04
TRC
M221553-500mg
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
1214179-69-7
500mg
$ 320.00 2022-06-04
TRC
M221553-50mg
Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride
1214179-69-7
50mg
$ 50.00 2022-06-04

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochloride 関連文献

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1h-β-carboline-3-carboxylate Hydrochlorideに関する追加情報

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride: A Comprehensive Overview

Methyl 1-(3-Fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate Hydrochloride is a complex organic compound with the CAS registry number 1214179-69-7. This compound belongs to the class of β-carbolines, which are known for their unique structural features and diverse biological activities. The molecule incorporates a β-carboline skeleton, a methyl group, and a hydrochloride counterion, making it a versatile compound with potential applications in pharmaceutical research and drug development.

The β-carboline framework is a heterocyclic structure characterized by a fused indole and pyridine ring system. In this compound, the β-carboline moiety is further modified with a 3-fluoro-5-methylphenyl substituent at position 1 and a methyl ester group at position 3. These substituents significantly influence the compound's chemical properties, stability, and bioavailability. Recent studies have highlighted the importance of such structural modifications in enhancing the pharmacokinetic profiles of β-carbolines for therapeutic purposes.

One of the key areas of research involving this compound is its potential as an antidepressant or neuroprotective agent. β-Carbolines have been shown to interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. The presence of the fluorine atom at position 3 of the phenyl ring introduces electronic effects that may modulate these interactions, potentially leading to improved efficacy in treating neuropsychiatric disorders.

Another area of interest is the compound's role in anticancer research. Certain β-carbolines have demonstrated cytotoxic effects against various cancer cell lines by targeting specific signaling pathways or inducing apoptosis. The methyl ester group in this compound may enhance its lipophilicity, facilitating its penetration into cellular membranes and increasing its bioavailability in target tissues. This makes it a promising candidate for further investigation in oncology.

From a synthetic perspective, the preparation of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride involves multi-step organic reactions requiring precise control over stereochemistry and regioselectivity. Researchers have employed methodologies such as Suzuki coupling reactions and Stille cross-couplings to construct similar β-carboline derivatives efficiently. These advancements in synthetic chemistry have significantly contributed to the scalability and reproducibility of such compounds for preclinical studies.

In terms of pharmacokinetics, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate. The hydrochloride salt form ensures optimal solubility in aqueous solutions, which is essential for oral or parenteral administration. Additionally, the presence of bulky substituents like the methyl group may influence hepatic metabolism pathways, potentially reducing first-pass elimination and improving systemic availability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of this compound to various protein targets using molecular docking studies. These computational models provide valuable insights into how structural modifications can be optimized to enhance binding specificity and reduce off-target effects. For instance, studies have suggested that modifying the fluorine atom or altering the ester group could lead to improved interactions with serotonin reuptake transporters or other therapeutic targets.

The environmental impact and safety profile of Methyl 1-(3-fluoro-5-methylphenyl)-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate hydrochloride are also critical considerations for its large-scale production and use. Researchers are exploring green chemistry approaches to synthesize this compound using biocatalysts or recyclable solvents to minimize waste generation and energy consumption. Such sustainable practices align with current global efforts to promote eco-friendly chemical manufacturing processes.

In conclusion,Methyl 1-(3-fluoro-5-methylphenyl)-2,3

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